2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylisoxazole moiety, and a tetrazole carboxamide structure. Its unique chemical structure lends itself to a variety of applications, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Construction of the Methylisoxazole Ring: The next step involves the formation of the methylisoxazole ring via cyclization reactions, often using nitrile oxides and alkenes.
Tetrazole Formation: The tetrazole ring is introduced through a [3+2] cycloaddition reaction between an azide and a nitrile group.
Coupling Reactions: Finally, the fluorophenyl, methylisoxazole, and tetrazole moieties are coupled together using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one: Shares the fluorophenyl and methylisoxazole moieties but differs in the presence of a thiazolidine ring instead of a tetrazole ring.
1-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)urea: Contains a urea linkage instead of the tetrazole carboxamide structure.
Uniqueness
2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is unique due to its combination of a fluorophenyl group, a methylisoxazole ring, and a tetrazole carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN6O2/c1-7-6-10(17-21-7)14-12(20)11-15-18-19(16-11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGYUWWPWIGJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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